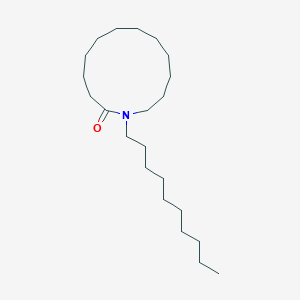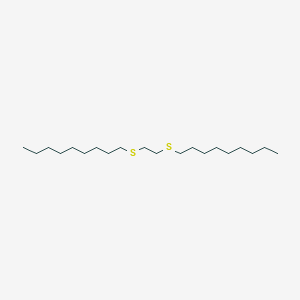
1-(2-Nonylsulfanylethylsulfanyl)nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nonylsulfanylethylsulfanyl)nonane is an organic compound characterized by its unique structure, which includes two nonyl groups connected by a sulfanyl-ethyl-sulfanyl linkage
Vorbereitungsmethoden
The synthesis of 1-(2-Nonylsulfanylethylsulfanyl)nonane typically involves the use of organosulfur chemistry. One common method includes the reaction of nonyl mercaptan with 1,2-dibromoethane under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(2-Nonylsulfanylethylsulfanyl)nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the sulfide form.
Substitution: Nucleophilic substitution reactions are common, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed depend on the specific reaction conditions but can include sulfoxides, sulfones, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Nonylsulfanylethylsulfanyl)nonane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organosulfur chemistry and reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Wirkmechanismus
The mechanism by which 1-(2-Nonylsulfanylethylsulfanyl)nonane exerts its effects involves interactions with various molecular targets. The sulfanyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s hydrophobic nonyl chains allow it to interact with lipid membranes, potentially affecting membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
1-(2-Nonylsulfanylethylsulfanyl)nonane can be compared to other similar compounds such as:
1-(2-Octylsulfanylethylsulfanyl)octane: Similar structure but with octyl groups instead of nonyl groups.
1-(2-Decylsulfanylethylsulfanyl)decane: Similar structure but with decyl groups.
Uniqueness: The unique combination of nonyl groups and sulfanyl linkages in this compound provides distinct chemical properties, such as higher hydrophobicity and specific reactivity patterns, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
60810-42-6 |
|---|---|
Molekularformel |
C20H42S2 |
Molekulargewicht |
346.7 g/mol |
IUPAC-Name |
1-(2-nonylsulfanylethylsulfanyl)nonane |
InChI |
InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-21-19-20-22-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI-Schlüssel |
HTSWDJSFTQEJQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCSCCSCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)


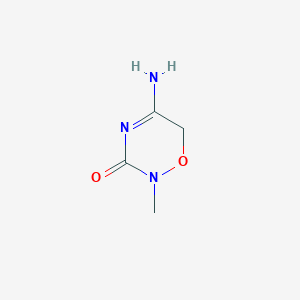
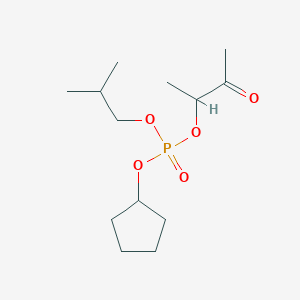
![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
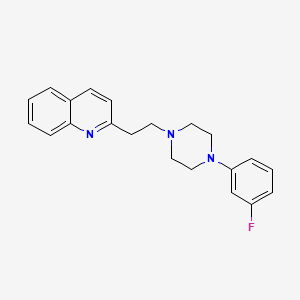
![4-{2-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14618709.png)
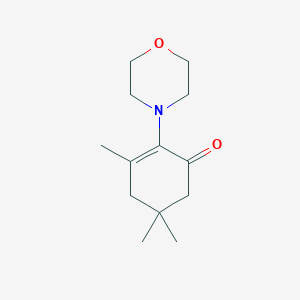
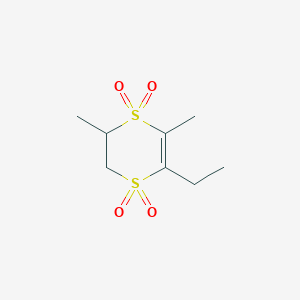
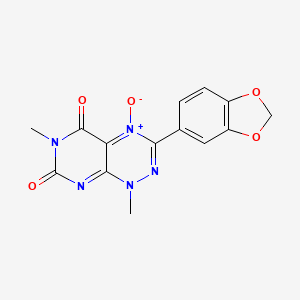
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-](/img/structure/B14618724.png)
